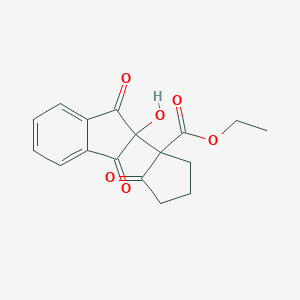![molecular formula C12H10F6N4O2S2 B259617 N-[1-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B259617.png)
N-[1-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is commonly referred to as 'Compound X' in scientific literature.
作用機序
The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. In cancer cells, it has been found to inhibit the activity of certain kinases that are involved in cell proliferation and survival. In inflammatory cells, it has been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of certain transcription factors. In weed species, it has been found to inhibit the activity of certain enzymes that are involved in the synthesis of essential amino acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound X have been studied extensively in vitro and in vivo. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In inflammatory cells, it has been found to reduce the production of pro-inflammatory cytokines, leading to the inhibition of inflammation. In weed species, it has been found to inhibit the growth and development of the plant, leading to the inhibition of photosynthesis and nutrient uptake.
実験室実験の利点と制限
The advantages of using Compound X in lab experiments include its high potency and selectivity, which allows for the precise targeting of specific enzymes and proteins. In addition, its relatively low toxicity and stability make it an ideal candidate for further development and testing. However, the limitations of using Compound X in lab experiments include its complex synthesis process and relatively low yield, which can limit its availability and scalability.
将来の方向性
There are several future directions for the study and development of Compound X. In medicinal chemistry, further studies are needed to determine its efficacy and safety in vivo, as well as its potential as a combination therapy with other anticancer agents. In agriculture, further studies are needed to determine its selectivity and efficacy in controlling weed species in different environments. In environmental science, further studies are needed to determine its sensitivity and specificity in detecting pollutants in water. Overall, the potential applications of Compound X in various fields of scientific research make it a promising candidate for further study and development.
合成法
The synthesis of Compound X involves a multi-step process that requires the use of several chemical reagents and equipment. The process starts with the preparation of 5-ethylthio-1,3,4-thiadiazole-2-amine, which is then reacted with 2,2,2-trifluoro-1-(trifluoromethyl)ethylamine to form the intermediate product. This intermediate product is then reacted with furan-2-carboxylic acid to yield the final product, Compound X. The overall yield of this synthesis process is around 30%.
科学的研究の応用
Compound X has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In addition, it has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines in vitro. In agriculture, Compound X has been studied for its potential as a herbicide, as it has been found to inhibit the growth of several weed species. In environmental science, it has been studied for its potential as a pollutant detector, as it has been found to selectively bind to certain pollutants in water.
特性
製品名 |
N-[1-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide |
|---|---|
分子式 |
C12H10F6N4O2S2 |
分子量 |
420.4 g/mol |
IUPAC名 |
N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C12H10F6N4O2S2/c1-2-25-9-22-21-8(26-9)20-10(11(13,14)15,12(16,17)18)19-7(23)6-4-3-5-24-6/h3-5H,2H2,1H3,(H,19,23)(H,20,21) |
InChIキー |
RFAOPJLZCZONBQ-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CO2 |
正規SMILES |
CCSC1=NN=C(S1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide](/img/structure/B259534.png)
![1-{2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine](/img/structure/B259535.png)
![N-(2-methoxyethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B259536.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B259537.png)
![3-Amino-2-(5-{4-nitrophenyl}-1,3,4-oxadiazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridine](/img/structure/B259538.png)
![N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide](/img/structure/B259539.png)

![5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B259545.png)

![2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)

![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)
![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)
